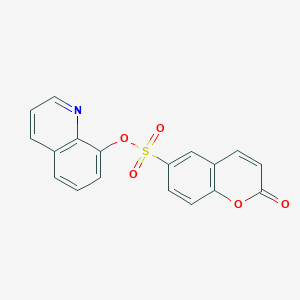

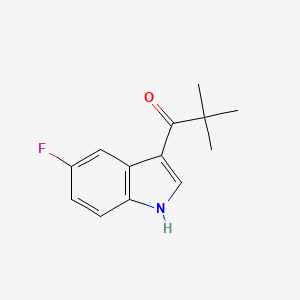

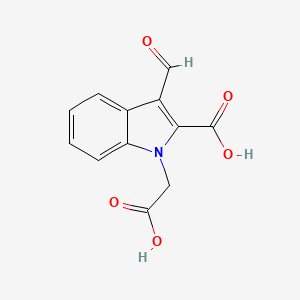

quinolin-8-yl 2-oxo-2H-chromene-6-sulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinolin-8-yl 2-oxo-2H-chromene-6-sulfonate is a compound that can be derived from the chemical interaction of quinoline and chromene structures. The compound is of interest due to its potential applications in medicinal chemistry and material science. The papers provided discuss various synthetic methods and chemical reactions related to quinoline and chromene derivatives, which can be relevant to the synthesis and analysis of this compound.

Synthesis Analysis

The synthesis of related compounds involves several innovative methods. For instance, a rhodium(III)-catalyzed ortho-C-H functionalization of sulfoxonium ylides with quinones leads to the formation of 2-hydroxy-6H-benzo[c]chromen-6-one derivatives . Another approach utilizes Cu(II)-mediated oxidative synthesis to create sulfonated chromeno[4,3-c]pyrazol-4(2H)-ones . Additionally, sulfamic acid catalysis is employed for the one-pot synthesis of chromen-2-ones, which could be adapted for the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of quinoline and chromene derivatives has been elucidated using various techniques. For example, ultrasound-mediated catalyst-free synthesis of quinolin-6-ones has been performed, and the molecular structure of the resulting compounds was confirmed by single crystal X-ray diffraction . This suggests that similar analytical techniques could be used to determine the structure of this compound.

Chemical Reactions Analysis

The chemical reactivity of quinoline and chromene derivatives includes a variety of transformations. Direct sulfonamidation of quinoxalin-2(1H)-one derivatives has been achieved using copper catalysis , indicating the potential for introducing sulfonamide groups into related structures. Furthermore, unusual condensative cyclization reactions have been reported, leading to pyrano[3,2-f]quinolin-3,10-diones , which could inform the reactivity of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline and chromene derivatives are influenced by their functional groups and molecular frameworks. The development of leukotriene receptor antagonists containing a quinolin-2-ylmethoxy moiety demonstrates the importance of structural variation for biological activity . This highlights the potential pharmacological applications of this compound and the need for a detailed analysis of its properties.

科学的研究の応用

Organic Synthesis and Catalysis

Remote Sulfonylation of Aminoquinolines

The efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives at the C5 position using sodium sulfinates as sulfide sources was developed. This method generates environmentally benign byproducts and offers a less odorous and more environmentally friendly approach compared to previous methods (Xia et al., 2016).

Anticancer Agent Development

Synthesis of Novel Quinoline Derivatives

A facile and catalyst-free synthesis of 6H-1-benzopyrano[4,3-b]quinolin-6-ones was accomplished via the reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various aromatic amines, employing ultrasound. Several of these compounds were found to have significant anti-proliferative properties against four cancer cell lines, suggesting a potential mechanism of action through the inhibition of sirtuins (Mulakayala et al., 2012).

Bioactive Molecule Synthesis

Catalyst-Free Synthesis of Chromeno Derivatives

The synthesis of 2-aminochromene derivatives, including those related to quinolin-8-yl 2-oxo-2H-chromene-6-sulfonate, was achieved using KF/Al2O3 as a catalyst. This process illustrates the versatility of chromene derivatives in generating compounds with potential biological activities (Wang et al., 2010).

作用機序

It’s worth noting that the compound belongs to the coumarin family . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature, so that they have been routinely employed as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4, and C-7 positions have been intensively screened for different biological properties . In recent years, there has been a considerable amount of researches with coumarins being tested for anti-HIV , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors .

特性

IUPAC Name |

quinolin-8-yl 2-oxochromene-6-sulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO5S/c20-17-9-6-13-11-14(7-8-15(13)23-17)25(21,22)24-16-5-1-3-12-4-2-10-19-18(12)16/h1-11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYMSWJDLFRGHCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OS(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-Dimethoxyphenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2545828.png)

![4-(2-(cyclohex-1-en-1-yl)ethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2545834.png)

![3-(3-chlorobenzyl)-7-hydroxy-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2545837.png)

![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B2545844.png)

![ethyl 2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2545851.png)